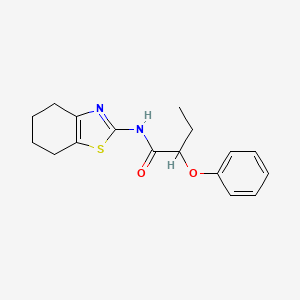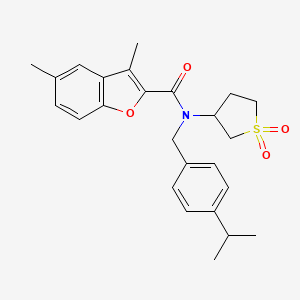![molecular formula C22H24N2O5 B4088608 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4088608.png)
2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid
描述
2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid, also known as MCC-555, is a synthetic compound that has been widely studied for its potential use in treating various diseases.
科学研究应用
2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid has been studied for its potential use in treating various diseases, including cancer, inflammatory diseases, and cardiovascular diseases. In cancer research, 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid has been shown to inhibit the growth of breast cancer cells and induce apoptosis in leukemia cells. Inflammatory diseases, such as rheumatoid arthritis, have also been studied with 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid, as it has been shown to reduce inflammation and joint damage. In cardiovascular disease research, 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid has been shown to reduce the size of atherosclerotic lesions in animal models.
作用机制
The mechanism of action of 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid involves the inhibition of enzymes involved in various cellular processes. Specifically, 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid inhibits the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of incretin hormones that regulate insulin secretion. 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid also inhibits the enzyme matrix metalloproteinase (MMP), which is involved in the breakdown of extracellular matrix proteins. This inhibition leads to reduced inflammation and tissue damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid are related to its mechanism of action. By inhibiting DPP-IV, 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid increases the levels of incretin hormones, which regulate insulin secretion and glucose metabolism. This leads to improved glycemic control in diabetic patients. By inhibiting MMP, 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid reduces inflammation and tissue damage, which can be beneficial in various diseases.
实验室实验的优点和局限性
The advantages of using 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid in lab experiments include its ability to inhibit specific enzymes involved in various cellular processes. This allows researchers to study the effects of inhibiting these enzymes on disease processes. However, the limitations of using 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
For research on 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid include further studies on its safety and efficacy in humans, as well as studies on its potential use in combination with other drugs to treat various diseases. Additionally, studies on the molecular mechanisms of 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid's actions could lead to the development of more targeted therapies for various diseases.
属性
IUPAC Name |
2-[[4-[(3-methoxybenzoyl)amino]phenyl]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-29-17-6-4-5-14(13-17)20(25)23-15-9-11-16(12-10-15)24-21(26)18-7-2-3-8-19(18)22(27)28/h4-6,9-13,18-19H,2-3,7-8H2,1H3,(H,23,25)(H,24,26)(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVGGQNRUIHCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-[(3-Methoxybenzoyl)amino]phenyl]carbamoyl]cyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4088528.png)
![5-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylphenyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4088543.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide](/img/structure/B4088548.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4088557.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4088571.png)
![2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4088581.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4088583.png)
![5-(3-methoxyphenyl)-7-(3-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4088597.png)
![2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4088603.png)
![6,7-dichloro-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxylic acid](/img/structure/B4088605.png)


![methyl [(3-allyl-6-isopropyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B4088619.png)
![1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B4088624.png)